2,6-Dichloro-4-fluorobenzonitrile is a substituted aromatic compound, specifically a benzene derivative. While its direct applications are not extensively discussed in the provided literature, it serves as a crucial starting material in the synthesis of other valuable compounds. One notable application is its use as a precursor in the preparation of 2,6-dichlorofluorobenzene []. The compound's structure, with two chlorine atoms and a fluorine atom substituted on the benzene ring alongside a nitrile group, suggests its potential utility in various chemical transformations.
2,6-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula CHClFN. It is classified as a halogenated aromatic compound and is notable for its applications in pharmaceuticals and agrochemicals. The compound features two chlorine atoms and one fluorine atom attached to a benzene ring, which includes a nitrile functional group. This unique structure contributes to its reactivity and utility in various chemical processes.
2,6-Dichloro-4-fluorobenzonitrile can be sourced from chemical suppliers like Sigma-Aldrich and EvitaChem, which provide it for research and industrial applications . It falls under the category of halogenated aromatic compounds, which are widely used in the synthesis of more complex molecules due to their electrophilic nature.
The synthesis of 2,6-Dichloro-4-fluorobenzonitrile typically involves several methods, including:
The synthesis often requires controlled conditions, including temperature and pressure, to optimize yields and minimize side reactions. For instance, reactions may be conducted at temperatures ranging from 80°C to 220°C depending on the specific method used .
The molecular structure of 2,6-Dichloro-4-fluorobenzonitrile can be represented as follows:
C1=CC(=C(C(=C1Cl)Cl)C#N)F
.2,6-Dichloro-4-fluorobenzonitrile participates in various chemical reactions due to its electrophilic nature:
In synthetic applications, careful control of reaction conditions (solvent choice, temperature) is critical to achieving desired product selectivity and yield.
The mechanism of action for reactions involving 2,6-Dichloro-4-fluorobenzonitrile typically involves:
Kinetic studies indicate that reaction rates can vary significantly based on substituent effects and solvent interactions.
2,6-Dichloro-4-fluorobenzonitrile has significant applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2